molecular formula C9H8N2S B13107168 Benzo[b]thiophene-3-carboximidamide

Benzo[b]thiophene-3-carboximidamide

Cat. No.: B13107168
M. Wt: 176.24 g/mol
InChI Key: BCNRAFWCRSRDJT-UHFFFAOYSA-N
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Description

Benzo[b]thiophene-3-carboximidamide is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the benzo[b]thiophene family, which is known for its diverse applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of the carboximidamide group at the 3-position of the benzo[b]thiophene ring imparts unique chemical properties to this compound, making it a valuable target for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing the benzo[b]thiophene core is through the aryne reaction with alkynyl sulfides . This reaction allows for the formation of a wide range of 3-substituted benzo[b]thiophenes in a one-step intermolecular manner. The reaction conditions often involve the use of o-silylaryl triflates and alkynyl sulfides under mild conditions.

Industrial Production Methods

Industrial production of benzo[b]thiophene-3-carboximidamide may involve scalable synthetic routes that ensure high yield and purity. One such method is the intramolecular thioarylation of α-substituted (o-bromoaryl)thioacetamides . This method allows for the efficient production of benzo[b]thiophene derivatives, including those with carboximidamide groups, through a series of well-controlled steps.

Chemical Reactions Analysis

Types of Reactions

Benzo[b]thiophene-3-carboximidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboximidamide group to other functional groups such as amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzo[b]thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

Benzo[b]thiophene-3-carboximidamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of benzo[b]thiophene-3-carboximidamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, benzo[b]thiophene derivatives have been shown to inhibit certain enzymes, which can result in antimicrobial or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

  • Benzo[b]thiophene-2-carboximidamide
  • Benzo[b]thiophene-3-carboxylic acid
  • Benzo[b]thiophene-2-carboxylic acid

Uniqueness

Benzo[b]thiophene-3-carboximidamide is unique due to the presence of the carboximidamide group at the 3-position, which imparts distinct chemical and biological properties. This differentiates it from other benzo[b]thiophene derivatives that may have different functional groups or substitution patterns .

Properties

Molecular Formula

C9H8N2S

Molecular Weight

176.24 g/mol

IUPAC Name

1-benzothiophene-3-carboximidamide

InChI

InChI=1S/C9H8N2S/c10-9(11)7-5-12-8-4-2-1-3-6(7)8/h1-5H,(H3,10,11)

InChI Key

BCNRAFWCRSRDJT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2)C(=N)N

Origin of Product

United States

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